Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate
Overview
Description
Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate typically involves the reaction of 5-chloro-1,3-benzothiazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of the reaction.
Scientific Research Applications
Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzothiazole ring structure allows it to interact with nucleic acids and proteins, potentially disrupting cellular processes .
Comparison with Similar Compounds
Ethyl 5-chloro-1,3-benzothiazole-2-carboxylate: Known for its unique substitution pattern and reactivity.
2-Chlorobenzothiazole: Lacks the ester functional group, leading to different reactivity and applications.
Benzothiazole: The parent compound, which serves as a basis for various derivatives with diverse chemical properties.
Uniqueness: this compound is unique due to the presence of both the chloro and ester functional groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
ethyl 5-chloro-1,3-benzothiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTUAFHCIKMODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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